2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)-N-propylacetamide
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Overview
Description
2-{5-METHOXY-4-OXO-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}-N-PROPYLACETAMIDE is a complex organic compound that features a dihydropyridine core, a phenylpiperazine moiety, and a propylacetamide group
Preparation Methods
The synthesis of 2-{5-METHOXY-4-OXO-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}-N-PROPYLACETAMIDE involves multiple steps. The general synthetic route includes:
Formation of the Dihydropyridine Core: This is typically achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are condensed.
Introduction of the Phenylpiperazine Moiety: This step involves the nucleophilic substitution of a suitable leaving group on the dihydropyridine core with 4-phenylpiperazine.
Attachment of the Propylacetamide Group: This is usually done through an amidation reaction, where the appropriate acyl chloride or anhydride reacts with the amine group on the dihydropyridine core.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-{5-METHOXY-4-OXO-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}-N-PROPYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the dihydropyridine core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The phenylpiperazine moiety can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{5-METHOXY-4-OXO-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}-N-PROPYLACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Pharmacology: The compound is used to investigate the binding affinity and activity at various receptor sites, including serotonin and dopamine receptors.
Biological Studies: It serves as a tool compound in studying the biological pathways and mechanisms involved in neurotransmission and signal transduction.
Industrial Applications: Potential use in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-{5-METHOXY-4-OXO-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}-N-PROPYLACETAMIDE involves its interaction with specific molecular targets, such as neurotransmitter receptors. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, modulating their activity. This interaction can influence various signaling pathways, leading to changes in neurotransmitter release and receptor activation.
Comparison with Similar Compounds
Similar compounds to 2-{5-METHOXY-4-OXO-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}-N-PROPYLACETAMIDE include:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Indole Derivatives: These compounds have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of 2-{5-METHOXY-4-OXO-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}-N-PROPYLACETAMIDE lies in its specific structural features and its potential for targeted therapeutic applications, particularly in the modulation of neurotransmitter systems.
Properties
Molecular Formula |
C22H30N4O3 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]-N-propylacetamide |
InChI |
InChI=1S/C22H30N4O3/c1-3-9-23-22(28)17-26-16-21(29-2)20(27)14-19(26)15-24-10-12-25(13-11-24)18-7-5-4-6-8-18/h4-8,14,16H,3,9-13,15,17H2,1-2H3,(H,23,28) |
InChI Key |
VFQIJUHTCLEHSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CN1C=C(C(=O)C=C1CN2CCN(CC2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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